molecular formula C12H13Br3O6 B13413456 2,4,6-Tribromophenyl b-D-Glucopyranoside

2,4,6-Tribromophenyl b-D-Glucopyranoside

Cat. No.: B13413456
M. Wt: 492.94 g/mol
InChI Key: OLINLHROZJEXTO-GPTQDWHKSA-N
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Description

2,4,6-Tribromophenyl beta-D-Glucopyranoside is a chemical compound with the molecular formula C12H13Br3O6 and a molecular weight of 492.94 g/mol It is known for its unique structure, which includes a glucopyranoside moiety linked to a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl beta-D-Glucopyranoside typically involves the bromination of phenyl beta-D-glucopyranoside. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

While specific industrial production methods for 2,4,6-Tribromophenyl beta-D-Glucopyranoside are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl beta-D-Glucopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl glucopyranosides, while oxidation and reduction reactions can modify the glucopyranoside moiety .

Scientific Research Applications

2,4,6-Tribromophenyl beta-D-Glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl beta-D-Glucopyranoside involves its interaction with specific molecular targets. The tribromophenyl group can interact with various enzymes and receptors, while the glucopyranoside moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromophenyl beta-D-Glucopyranoside is unique due to the presence of three bromine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other glucopyranoside derivatives. This makes it a valuable compound for studying the effects of bromination on glucopyranosides and for developing new chemical and biological applications .

Properties

Molecular Formula

C12H13Br3O6

Molecular Weight

492.94 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m1/s1

InChI Key

OLINLHROZJEXTO-GPTQDWHKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br

Origin of Product

United States

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